

Structure-Activity Relationship of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

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The 5-phenylisoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their performance as xanthine oxidase inhibitors and their potential as anticancer agents. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support further research and development.

Xanthine Oxidase Inhibition

A series of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism implicated in hyperuricemia and gout.^[1] The inhibitory activities, expressed as IC₅₀ values, are summarized in the table below.

Quantitative Data: Xanthine Oxidase Inhibitory Activity

Compound	R	IC50 (μ M)[1]
5a	2-CN	1.86
5b	3-CN	0.83
5c	4-CN	1.25
5d	3-NO ₂	4.21
5e	4-NO ₂	6.33
11a	2-CN	1.12
11b	3-CN	0.45
11c	4-CN	0.98
11d	3-NO ₂	2.57
11e	4-NO ₂	3.89
Allopurinol	-	2.43

Structure-Activity Relationship (SAR) Analysis:

The data reveals several key SAR trends for xanthine oxidase inhibition:

- Effect of Phenyl Ring Substitution: The nature and position of the substituent on the 5-phenyl ring significantly influence the inhibitory potency.
- Cyano vs. Nitro Group: Derivatives bearing a cyano (CN) group are generally more potent than those with a nitro (NO₂) group.[1]
- Positional Isomers: For both cyano and nitro substituents, the meta-position (R = 3-CN or 3-NO₂) on the phenyl ring appears to be the most favorable for activity.[1]
- Carboxylic Acid vs. Ester: The free carboxylic acid at position 3 of the isoxazole ring is crucial for activity. Esterification of the carboxylic acid (compounds 11a-e are ethyl esters of 5a-e) generally leads to a slight decrease or comparable activity, suggesting the free acid may be important for binding to the enzyme. However, in some cases, the ester form showed slightly better activity.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the 5-phenylisoxazole-3-carboxylic acid derivatives against xanthine oxidase was determined spectrophotometrically.[\[1\]](#)

Materials:

- Xanthine oxidase (from bovine milk)
- Xanthine (substrate)
- Phosphate buffer (pH 7.5)
- Test compounds
- Allopurinol (positive control)
- Spectrophotometer

Procedure:

- A reaction mixture containing the test compound at various concentrations, xanthine oxidase, and phosphate buffer was pre-incubated.
- The reaction was initiated by the addition of the substrate, xanthine.
- The formation of uric acid was monitored by measuring the increase in absorbance at 295 nm over time.
- The percentage of inhibition was calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
- IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity

The isoxazole scaffold is a common feature in many compounds with demonstrated anticancer properties.^{[2][3]} While a systematic SAR study on a single, coherent series of 5-phenylisoxazole-3-carboxylic acid derivatives for anticancer activity is not readily available in the literature, several studies on related isoxazole-carboxamide derivatives provide valuable insights into their potential and the structural features that may contribute to their cytotoxic effects.

Quantitative Data: Anticancer Activity of Related Isoxazole-Carboxamide Derivatives

The following table summarizes the IC₅₀ values of some 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against various cancer cell lines. It is important to note that these compounds differ from the primary topic scaffold at position 3 (carboxylic acid vs. carboxamide) and have a methyl group at position 5.

Compound	R	Cell Line	IC ₅₀ (μM) ^[2]
2a	4-F-Ph	B16F1	40.85
Colo205	9.179		
HepG2	7.55		
HeLa	29.35		
2e	3,4-di-Cl-Ph	B16F1	0.079

Structure-Activity Relationship (SAR) Insights (General Trends for Isoxazole Derivatives):

- **Substitution on the Phenyl Ring:** The nature and position of substituents on the phenyl ring are critical for anticancer activity. Electron-withdrawing groups, such as halogens, often enhance cytotoxic effects.^[2]
- **Amide Linkage:** The carboxamide linkage provides a key point for introducing diversity, and the nature of the amine substituent significantly impacts activity.
- **Mechanism of Action:** Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin

polymerization, and modulation of signaling pathways.[\[3\]](#)

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell lines
- Culture medium and supplements
- Test compounds
- MTT solution
- Solubilization buffer (e.g., DMSO)
- Microplate reader

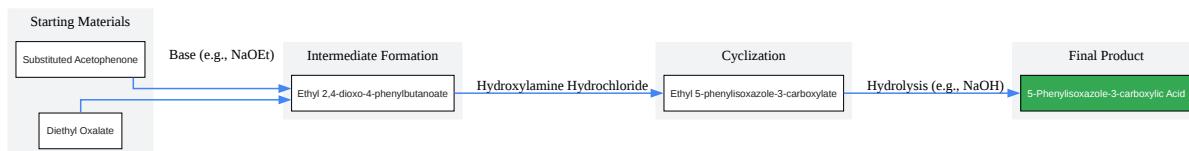
Procedure:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- After the incubation period, the MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
- The formazan crystals are dissolved by adding a solubilization buffer.
- The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to untreated control cells.

- IC50 values are determined from the dose-response curves.

Visualizations

Experimental Workflow: Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

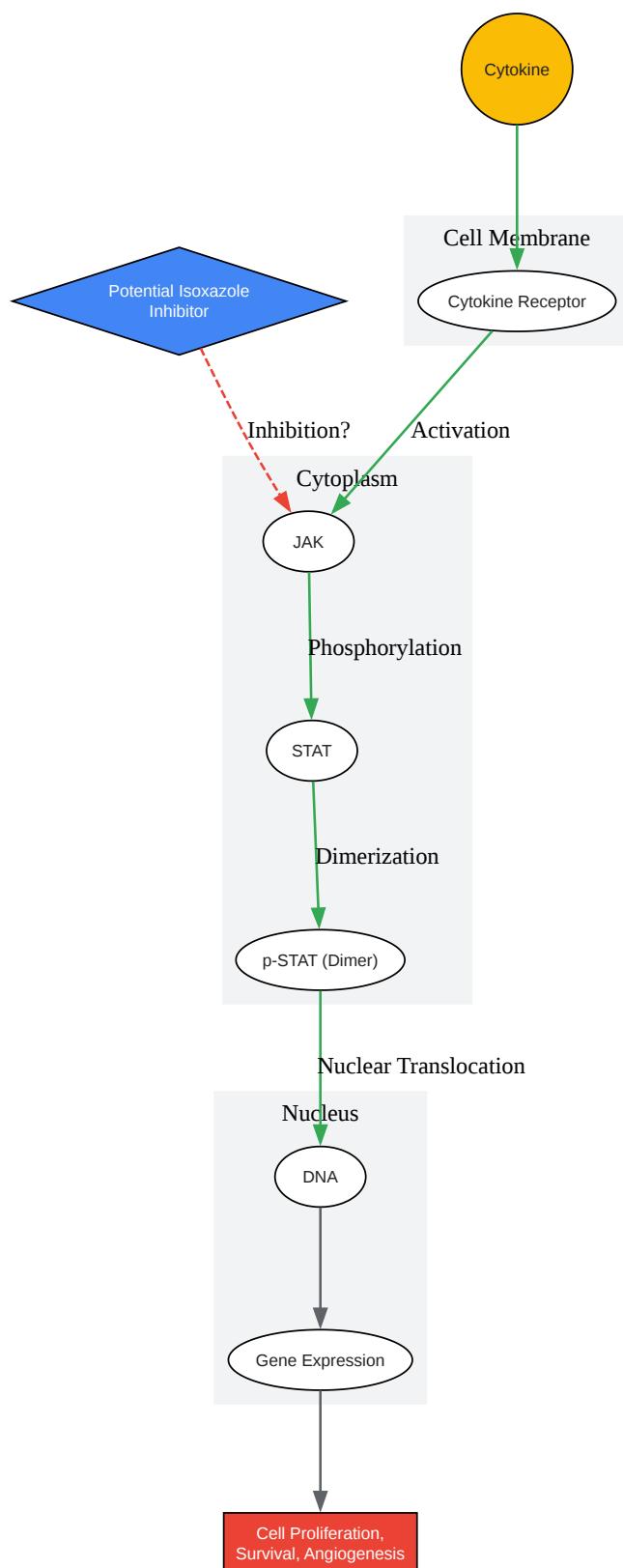


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Caption: General synthetic scheme for 5-phenylisoxazole-3-carboxylic acid derivatives.

Signaling Pathway: JAK/STAT Pathway in Cancer

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is frequently observed in various cancers, making it an attractive target for anticancer drug development. While the direct inhibition of the JAK/STAT pathway by 5-phenylisoxazole-3-carboxylic acid derivatives is yet to be conclusively demonstrated, many kinase inhibitors targeting this pathway share structural similarities with the isoxazole scaffold.

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Caption: The JAK/STAT signaling pathway and a potential point of inhibition.

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